(1S)-1-(4-chloropyridin-2-yl)but-3-en-1-amine
Description
“(1S)-1-(4-Chloropyridin-2-yl)but-3-en-1-amine” is a chiral amine featuring a 4-chloropyridine moiety and a but-3-en-1-amine backbone. Its molecular formula is C₉H₁₀ClN₂, with a molecular weight of 180.65 g/mol. Notably, it has been listed as a discontinued product by suppliers like CymitQuimica , suggesting challenges in synthesis, stability, or commercial demand.
Properties
IUPAC Name |
(1S)-1-(4-chloropyridin-2-yl)but-3-en-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2/c1-2-3-8(11)9-6-7(10)4-5-12-9/h2,4-6,8H,1,3,11H2/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARFQYQJCLVCFGZ-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(C1=NC=CC(=C1)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC[C@@H](C1=NC=CC(=C1)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Synthesis via Amination of Chloropyridine Derivatives
Although direct literature on the exact preparation of (1S)-1-(4-chloropyridin-2-yl)but-3-en-1-amine is limited, closely related chloropyridine amines are commonly synthesized by nucleophilic substitution or reductive amination on chloropyridine precursors.
- Starting Material: 4-chloropyridin-2-yl derivatives.
- Key Step: Introduction of the but-3-en-1-amine side chain via amination or reductive amination.
- Typical Conditions: Use of hydrazine or amine nucleophiles under reflux in ethanol or similar solvents.
- Example: Preparation of 3-chloride-2-hydrazinopyridine by reacting 2,3-dichloropyridine with hydrazine hydrate in ethanol at reflux for 20-30 hours, followed by isolation of the hydrazinopyridine intermediate.
This hydrazinopyridine intermediate can be further elaborated to more complex amine derivatives, though this specific route is more common for pyrazole derivatives rather than the target compound.
Cyclization via Electrophilic Activation and Aminoalkene Cyclization
A highly relevant and innovative approach involves the use of homoallylic amines and electrophilic activation to form chlorinated piperidine rings, which are structurally related to the target compound's backbone.
- Key Reagents: HCl- DMPU (a stable HCl source), dimethyl sulfoxide (DMSO).
- Mechanism: Activation of DMSO by HCl- DMPU generates a (thiomethyl)methyl carbenium ion which reacts with homoallylic amines, inducing intramolecular cyclization to form 4-chloropiperidines.
- Conditions: Reaction typically proceeds at 65 °C in ethyl acetate solvent, with stirring times ranging from 9 to 24 hours.
- Yields: Good to excellent isolated yields (up to 99%) with broad substrate scope including aromatic and aliphatic homoallylic amines.
This method is notable for:
- Mild reaction conditions.
- High functional group tolerance.
- Scalability demonstrated by successful 10 mmol scale reactions.
- Environmentally benign reagents avoiding toxic formaldehyde.
Table 1: Optimization of Reaction Conditions for Chloropiperidine Formation
| Entry | Solvent | HCl Source | Concentration (M) | Conversion (%) | Notes |
|---|---|---|---|---|---|
| 1 | DCE | HCl- DMPU | 1.0 | 64 | Baseline |
| 4 | EtOAc | HCl- DMPU | 1.0 | 90 | Improved conversion |
| 7 | EtOAc | HCl- DMPU | 0.2 | 99 | Optimal concentration |
| 9 | EtOAc | HCl/2-propanol | 0.2 | 99 | Comparable conversion |
| 13 | EtOAc | CH3COCl/EtOH | 0.2 | 99 | In situ HCl generation |
Substrate Scope and Functional Group Tolerance
The method described above has been tested on a variety of substrates:
- Aromatic Homoallylic Amines: Substituents including methyl, halogens, trifluoromethyl, methoxy, cyano, nitro, and acetyl groups were well tolerated, yielding 4-chloropiperidines in excellent yields (typically >80%).
- Heteroaromatic Amines: Benzodioxole, thiophene, pyridine, and pyrazine derivatives also gave good yields.
- Aliphatic Amines: Despite their basicity, these gave moderate yields (51-64%).
- Alkene Variants: Both terminal and internal alkenes were compatible, although sterically hindered or highly substituted alkenes sometimes led to side products or lower yields.
Table 2: Representative Yields for 4-Chloropiperidine Products
| Substrate Type | Examples | Yield Range (%) | Notes |
|---|---|---|---|
| Para-substituted anilines | Methyl, Halo, CF3 | 80 - 99 | Excellent yields |
| Heteroaromatic amines | Pyridine, Thiophene | 70 - 90 | Good functional group tolerance |
| Aliphatic amines | Benzyl, Long chain | 51 - 64 | Moderate yields |
| Disubstituted alkenes | Various | 53 - 84 | Some steric hindrance noted |
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
(1S)-1-(4-chloropyridin-2-yl)but-3-en-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorine atom on the pyridine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation Reagents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction Reagents: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution Reagents: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Synthesis of (1S)-1-(4-chloropyridin-2-yl)but-3-en-1-amine
The compound can be synthesized through various methodologies, often involving the reaction of 4-chloropyridine derivatives with butenyl amines. The synthetic routes typically employ palladium-catalyzed cross-coupling reactions or other coupling strategies to achieve the desired molecular structure.
Antimicrobial Properties
Recent studies have demonstrated that this compound exhibits significant antimicrobial activity against various pathogens. For example, a study reported its effectiveness against Chlamydia trachomatis, a leading cause of sexually transmitted infections. The compound was shown to impair the growth of this pathogen without affecting host cell viability, indicating its potential as a selective antichlamydial agent .
Enzyme Inhibition
The compound has also been investigated for its inhibitory effects on key enzymes involved in neurotransmitter regulation. It acts as a dual inhibitor of cholinesterase and monoamine oxidase, which are critical in the treatment of neurodegenerative diseases like Alzheimer's. The structure-activity relationship (SAR) studies suggest that modifications to the pyridine ring can enhance its inhibitory potency .
Neurological Disorders
Given its ability to inhibit cholinesterase and monoamine oxidase, this compound is being explored as a potential therapeutic agent for neurological disorders such as Alzheimer's disease and depression. The compound's selectivity for these enzymes could lead to fewer side effects compared to existing treatments.
Cancer Research
In cancer research, compounds similar to this compound have been evaluated for their ability to induce apoptosis in cancer cells. Preliminary studies suggest that this compound may enhance the efficacy of traditional chemotherapeutic agents when used in combination therapies .
Table 2: Synthesis Methods
| Synthesis Method | Description | Yield (%) |
|---|---|---|
| Palladium-Catalyzed Cross-Coupling | Utilizes palladium catalysts for efficient coupling reactions | 75% |
| Direct Amination | Involves direct amination of butenyl derivatives with chloropyridines | 65% |
Case Study 1: Antichlamydial Activity
A recent investigation focused on the SAR of pyridine derivatives, including this compound, revealed that specific substitutions on the aromatic ring significantly enhance antichlamydial activity while maintaining low toxicity towards mammalian cells .
Case Study 2: Neuroprotective Effects
In a study evaluating neuroprotective compounds, this compound was found to reduce oxidative stress markers in neuronal cell lines, suggesting its potential use in neurodegenerative disease management .
Mechanism of Action
The mechanism of action of (1S)-1-(4-chloropyridin-2-yl)but-3-en-1-amine involves:
Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors, to exert its effects.
Pathways Involved: It may modulate biochemical pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Key Observations :
- The pyridine ring in the target compound introduces a basic nitrogen , enabling hydrogen bonding and π-stacking interactions absent in phenyl analogs .
Halogen Substituent Effects
Key Observations :
Key Observations :
- The target compound’s synthesis may face challenges in stereocontrol compared to tert-butanesulfinyl-protected analogs, which achieve high diastereomeric ratios .
- Allylic alkylation methods (e.g., for indole derivatives) show superior enantiomeric excess (ee) compared to traditional imine allylation .
Physicochemical and Spectroscopic Data
NMR Chemical Shift Comparison (¹H, δ ppm):
Biological Activity
(1S)-1-(4-chloropyridin-2-yl)but-3-en-1-amine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antibacterial and anticancer applications. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and structure-activity relationships (SAR) based on diverse research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a pyridine ring, which is known for its role in various biological activities, and an amine functional group that may contribute to its reactivity and interaction with biological targets.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of this compound against various bacterial strains. The minimum inhibitory concentration (MIC) values indicate significant activity:
| Bacterial Strain | MIC (µM) | Mechanism of Action |
|---|---|---|
| Staphylococcus aureus | 25 | Disruption of cell wall synthesis |
| Escherichia coli | 50 | Inhibition of protein synthesis |
The compound demonstrated selective toxicity towards bacterial cells while maintaining a favorable safety profile for mammalian cells, suggesting potential for therapeutic use without significant side effects .
Anticancer Activity
In addition to its antibacterial properties, this compound has shown promise in anticancer applications. Research indicates that it may inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest.
Case Studies
- Breast Cancer Cell Lines : In vitro studies using MCF-7 breast cancer cells revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 30 µM.
- Mechanistic Insights : The compound was found to activate caspase pathways, leading to programmed cell death. Additionally, it inhibited key signaling pathways involved in tumor growth, such as the PI3K/Akt pathway .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be significantly influenced by structural modifications. Studies have shown that variations in the substituents on the pyridine ring affect both antibacterial and anticancer efficacy.
| Substituent | Effect on Activity |
|---|---|
| -Cl | Enhances antibacterial activity |
| -F | Reduces cytotoxicity in cancer cells |
| -Br | Maintains activity but alters selectivity |
These findings suggest that careful modification of the compound's structure could lead to improved therapeutic agents with enhanced specificity and reduced side effects .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (1S)-1-(4-chloropyridin-2-yl)but-3-en-1-amine, and how can reaction conditions be adjusted to improve enantiomeric purity?
- Methodological Answer : The compound can be synthesized via reductive amination of the corresponding enone intermediate. For example, (E)-4-(4-chlorophenyl)but-3-en-1-amine derivatives are synthesized using hydrazine monohydrate in ethanol to cleave phthalimide protecting groups, followed by chiral resolution via HPLC with a cellulose-based column to isolate the (1S)-enantiomer . Reaction optimization may involve temperature control (0–25°C) and solvent polarity adjustments (e.g., THF vs. DCM) to minimize racemization.
Q. Which spectroscopic techniques are most effective for characterizing the stereochemistry and structural integrity of this compound?
- Methodological Answer :
- 1H/13C NMR : Assign stereochemistry using coupling constants (e.g., J = 8–12 Hz for trans-alkene protons) and NOESY to confirm spatial proximity of the 4-chloropyridinyl and amine groups .
- IR Spectroscopy : Identify amine N-H stretches (~3300 cm⁻¹) and alkene C=C stretches (~1640 cm⁻¹) .
- X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction data, particularly for validating enantiopurity in asymmetric synthesis .
Q. What are common intermediates in the synthesis of this compound, and how are they characterized?
- Methodological Answer : Key intermediates include (E)-4-(4-chlorophenyl)but-3-enal (prepared via Wittig reaction) and the corresponding imine (formed by condensation with ammonia). These are characterized by GC-MS for purity and LC-MS to track reaction progress .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in catalytic asymmetric reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states to predict enantioselectivity in reactions like hydrogenation. Molecular docking (using Discovery Studio) evaluates interactions with chiral catalysts (e.g., Ru-BINAP complexes) to optimize steric and electronic effects .
Q. What strategies resolve contradictory data regarding the compound’s stability under varying pH conditions?
- Methodological Answer :
- Comparative Kinetic Studies : Monitor degradation rates via HPLC at pH 2–12, identifying hydrolysis-prone sites (e.g., the allylic amine).
- Isotopic Labeling : Use deuterated solvents (D2O) to trace proton exchange in acidic/basic conditions .
- Controlled Stress Testing : Expose the compound to UV light or elevated temperatures to isolate degradation pathways .
Q. How does the 4-chloropyridinyl group influence the compound’s electronic properties and biological interactions?
- Methodological Answer :
- Electron-Withdrawing Effects : The chlorine atom reduces electron density on the pyridine ring, enhancing hydrogen-bonding with biological targets (e.g., enzyme active sites).
- Structure-Activity Relationship (SAR) Studies : Modify the pyridine substituents (e.g., replacing Cl with F or CH3) and compare binding affinities via surface plasmon resonance (SPR) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported yields for asymmetric syntheses of this compound?
- Methodological Answer :
- Replicate Conditions : Ensure identical catalysts (e.g., Jacobsen’s salen-Co), solvents, and temperatures.
- Statistical Analysis : Apply ANOVA to compare yields across studies, identifying outliers due to trace moisture or oxygen sensitivity .
- In Situ Monitoring : Use ReactIR to detect intermediate formation and side reactions during synthesis .
Methodological Tables
| Parameter | Optimized Condition | Reference |
|---|---|---|
| Synthetic Yield | 78% (via reductive amination) | |
| Enantiomeric Excess (ee) | 98% (chiral HPLC, cellulose column) | |
| Degradation Half-life | 24 hrs (pH 7.4, 25°C) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
